
6beta-Methylprednisolone
Übersicht
Beschreibung
6beta-Methylprednisolone, also known as this compound, is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acute Spinal Cord Injury (ASCI) and Methylprednisolone
Initial studies and clinical trials, notably the National Acute Spinal Cord Injury Study II and III, had positioned methylprednisolone as a standard treatment in acute spinal cord injuries during the 1990s. These studies suggested that methylprednisolone could improve outcomes in ASCI by potentially limiting secondary spinal cord injury through its anti-inflammatory effects. However, subsequent critical reappraisals have argued that the positive outcomes observed in some subgroups were based on statistical artifacts rather than robust evidence. Furthermore, these reappraisals highlighted the lack of significant functional recovery improvement and raised concerns about the drug's efficacy and the justification of its widespread use as a standard treatment for ASCI (Kronvall, Sayer, & Nilsson, 2005; Hurlbert, 2000).
Neuroprotective Efficacy and Research
Beyond ASCI, research has also explored the neuroprotective efficacy of methylprednisolone in experimental models. Studies have indicated that while methylprednisolone is the only drug used for treating SCI, its neuroprotection is limited and remains controversial. Other studies have investigated alternative strategies, such as estrogen, which has shown potential neuroprotective effects against neuronal injury, axonal degeneration, and gliosis in spinal cord injury models. These studies suggest a need for exploring adjunct therapies that could enhance functional recovery following chronic SCI, indicating that while methylprednisolone has been a focal point of research, there is an ongoing search for more effective treatments (Samantaray et al., 2010).
Wirkmechanismus
Target of Action
6beta-Methylprednisolone, a synthetic corticosteroid, primarily targets the glucocorticoid receptor . This receptor is a nuclear receptor that regulates gene expression and plays a crucial role in various biological processes, including inflammation, immune response, and metabolism .
Mode of Action
This compound interacts with its targets by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it has been shown to influence eight metabolic pathways related to steroid hormones and eicosanoids . These changes can influence various biological behaviors such as tumor cell proliferation, invasion, metastasis, and drug resistance .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and context-dependent. For instance, in the context of cancer, it has been suggested that this compound can influence tumor cell proliferation, invasion, metastasis, and drug resistance . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficacy of methylprednisolone in treating acute respiratory distress syndrome (ARDS) was found to be dose-dependent, highlighting the importance of the dosage in the treatment outcome . Moreover, the metabolic and metabolomic pathway dysregulations underlying high daily doses of intravenous methylprednisolone in COVID-19 patients were found to be influenced by the disease state .
Biochemische Analyse
Biochemical Properties
6beta-Methylprednisolone, like other glucocorticoids, interacts with the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This interaction influences the transcription of various genes, leading to changes in the production of proteins and other biomolecules within the cell .
Cellular Effects
This compound has a wide range of effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress adrenocorticotropic hormone (ATCH) production, which can be verified by AM biochemical analysis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in the production of various biomolecules, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study on severe COVID-19 patients showed that the number of metabolites in the plasma of patients reduced during follow-up after treatment with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, treatment with this compound in severe COVID-19 patients was associated with alterations in pathways reflecting eicosanoid metabolism, such as arachidonic acid and prostaglandins .
Transport and Distribution
This compound, like other glucocorticoids, is distributed throughout the body and can cross cell membranes to interact with intracellular receptors . Specific details about the transport and distribution of this compound within cells and tissues were not found in the current literature.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, where it can influence gene expression .
Eigenschaften
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSUDSXCMQTMA-DZDRLISQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859122 | |
| Record name | 6beta-Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18462-27-6 | |
| Record name | 11beta,17,21-Trihydroxy-6beta-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Methylprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.,17,21-TRIHYDROXY-6.BETA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RLH33V7DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


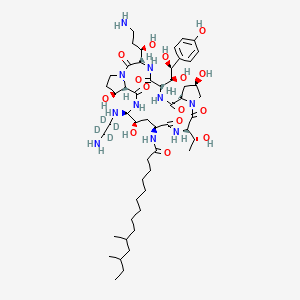
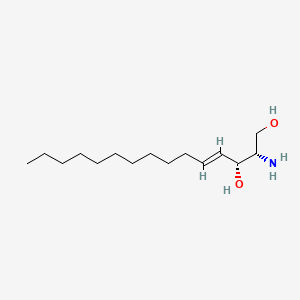

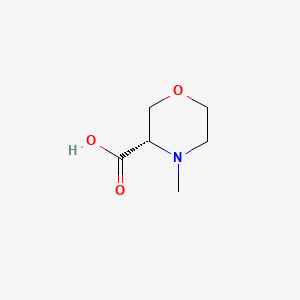
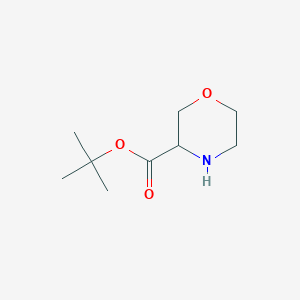

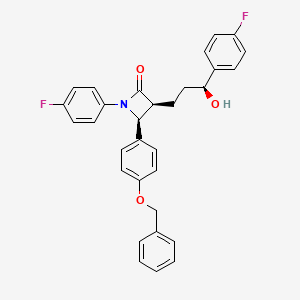
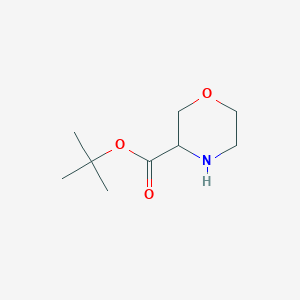
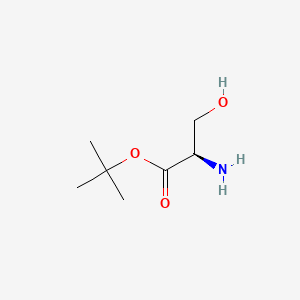
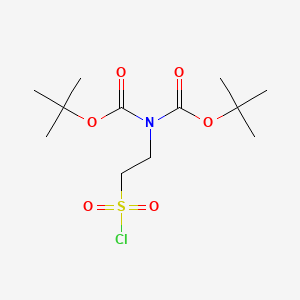
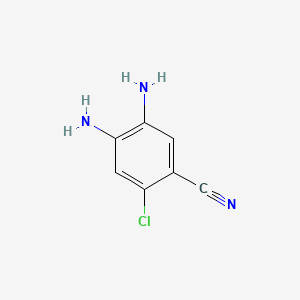

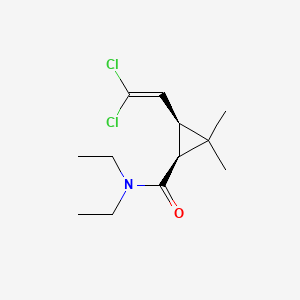
![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)
